
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- in lab experiments is its excellent charge transport properties. This makes it a valuable tool for the development of new electronic devices. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain settings.
Future Directions
There are a number of potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-. One area of interest is in the development of new materials for use in electronic devices. Additionally, the compound's potential as an anticancer agent warrants further investigation. Finally, there is also potential for research on the compound's anti-inflammatory and antioxidant properties, which could have important implications for the treatment of a variety of diseases.
Synthesis Methods
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 1,4-dibromobutane with 4-phenylethynylphenol in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the development of new materials for electronic devices. The compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors.
properties
CAS RN |
108613-93-0 |
|---|---|
Product Name |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- |
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[4-(2-phenylethynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C22H22O3/c1-2-14-21-15-23-22(24-16-21,25-17-21)20-12-10-19(11-13-20)9-8-18-6-4-3-5-7-18/h3-7,10-13H,2,14-17H2,1H3 |
InChI Key |
NAJAUVRXYGFKHF-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Other CAS RN |
108613-93-0 |
synonyms |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl - |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



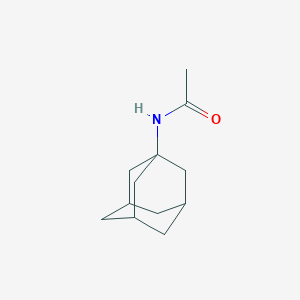
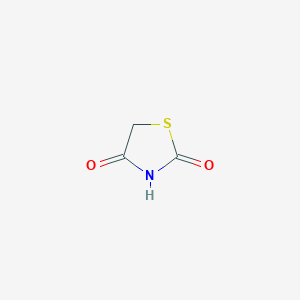
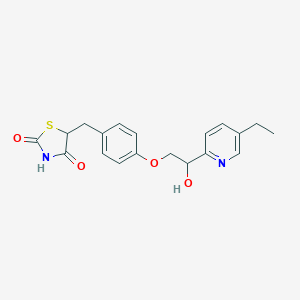
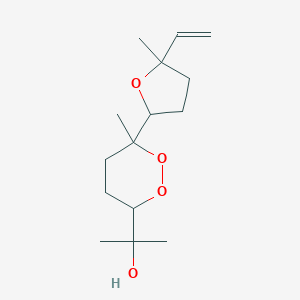
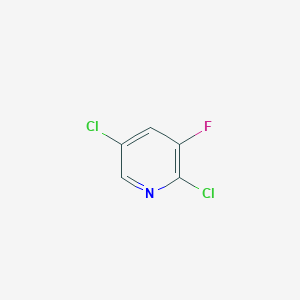
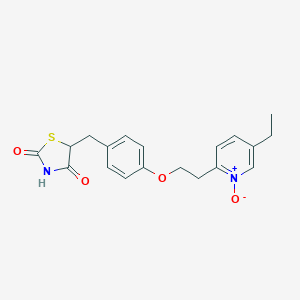
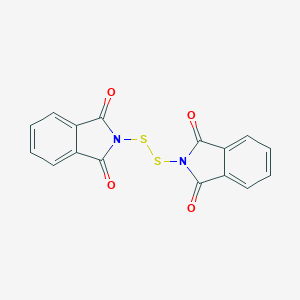
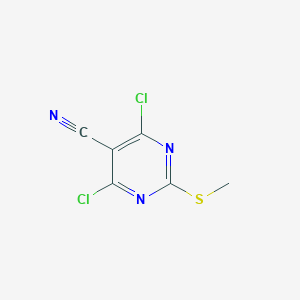



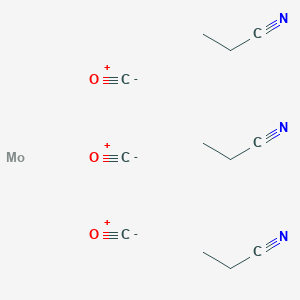
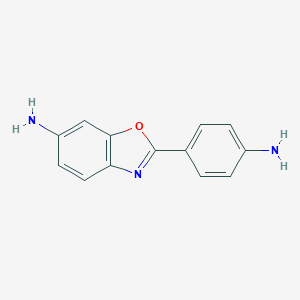
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)